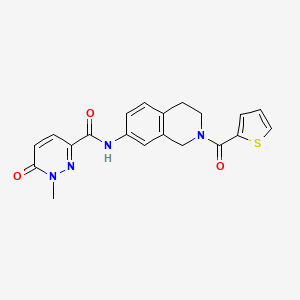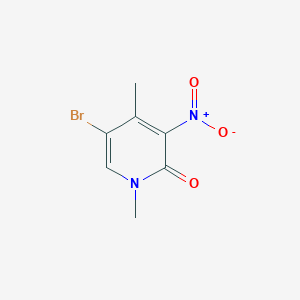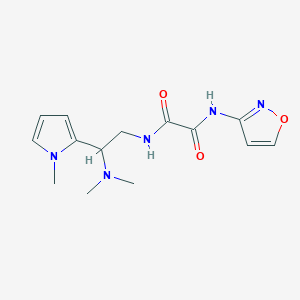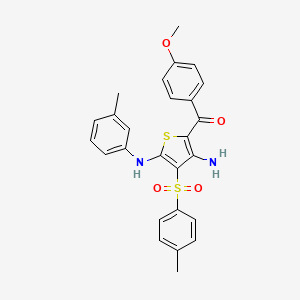
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a nitro group, a morpholinopyridazinyl group, and a methyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide core.
Substitution: Attachment of the morpholinopyridazinyl group.
Methylation: Addition of the methyl group.
Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid under controlled temperatures, while amidation could require amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions. For instance, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and morpholinopyridazinyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(4-(6-piperidinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- 2-methyl-N-(4-(6-morpholinopyrimidin-3-yl)phenyl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholinopyridazinyl group, in particular, may confer unique binding properties and pharmacological effects.
Propiedades
IUPAC Name |
2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-18(3-2-4-20(15)27(29)30)22(28)23-17-7-5-16(6-8-17)19-9-10-21(25-24-19)26-11-13-31-14-12-26/h2-10H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMEBYKBYWIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)
![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)




![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)
![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
![5-Ethyl-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2440419.png)




